molecular formula C20H14Cl2N4OS B1228445 N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide

N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide

Cat. No.: B1228445
M. Wt: 429.3 g/mol
InChI Key: YIJPEFNZZMASKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide is a member of benzimidazoles.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study by Ying-jun et al. (2012) detailed the synthesis of a novel compound containing benzimidazole, similar in structure to N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide. This research focused on the chemical synthesis process and employed techniques like NMR for structural analysis (Li Ying-jun, 2012).

Pharmacological Applications

  • Shibuya et al. (2018) identified a compound with a structure closely related to this compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This study highlights the potential pharmaceutical applications of such compounds in treating diseases related to ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial Activity

  • Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives, which include structures similar to this compound. Their findings revealed good antimicrobial properties, indicating potential use in combating microbial infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Antitumor Activity

  • Yurttaş et al. (2015) synthesized derivatives of benzothiazole with benzimidazole components, similar in structure to this compound, and evaluated their antitumor activity. This study underscores the potential of such compounds in cancer treatment (L. Yurttaş et al., 2015).

Antibacterial Agents

  • Ramalingam et al. (2019) synthesized derivatives of this compound as antibacterial agents. This research explored the antibacterial properties of these compounds, indicating their potential in developing new antimicrobial drugs (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Properties

Molecular Formula

C20H14Cl2N4OS

Molecular Weight

429.3 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H14Cl2N4OS/c21-13-10-15(22)19(23-11-13)25-18(27)12-28-20-24-16-8-4-5-9-17(16)26(20)14-6-2-1-3-7-14/h1-11H,12H2,(H,23,25,27)

InChI Key

YIJPEFNZZMASKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=N4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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